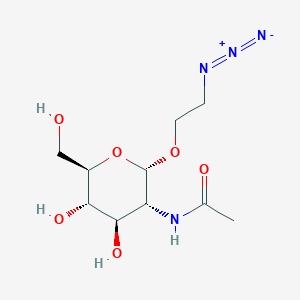
3-Trifluoromethylthio-2(1H)-pyridinethione, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Trifluoromethylthio-2(1H)-pyridinethione, 95%, is a compound with the chemical formula C5H3F3S. It is a colorless, odorless, and volatile liquid with a melting point of -82°C and a boiling point of 135°C. It is a highly reactive compound and is used in a wide variety of industrial, scientific, and medical applications. It is also known as 3-trifluoromethylthio-2-pyridinethione or 3-TFMPT.
Wissenschaftliche Forschungsanwendungen
3-Trifluoromethylthio-2(1H)-pyridinethione, 95%, has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds such as quinolines, pyridines, and thiophenes. It has also been used as a catalyst for the oxidation of alcohols and amines. In addition, it has been used to synthesize a variety of compounds with potential therapeutic applications.
Wirkmechanismus
Target of Action
It’s known that trifluoromethylpyridines and their derivatives have been widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives have been found to have significant applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Result of Action
The major use of tfmp derivatives is in the protection of crops from pests, suggesting they may have significant effects at the molecular and cellular level .
Action Environment
The wide use of tfmp derivatives in various industries suggests they may be relatively stable under a variety of environmental conditions .
Vorteile Und Einschränkungen Für Laborexperimente
3-Trifluoromethylthio-2(1H)-pyridinethione, 95%, has several advantages for use in laboratory experiments. It is a highly reactive compound and can be used in a wide variety of chemical reactions. In addition, it is relatively inexpensive and readily available. However, it is a volatile liquid and must be handled with care. It is also highly toxic and must be handled in a well-ventilated area.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-trifluoromethylthio-2(1H)-pyridinethione, 95%. It could be used as a reagent in the synthesis of new organic compounds with potential therapeutic applications. It could also be used to develop new catalysts for chemical reactions. In addition, further research could be conducted to better understand its biochemical and physiological effects. Finally, it could be used in the development of new analytical techniques for the detection and quantification of various compounds.
Synthesemethoden
3-Trifluoromethylthio-2(1H)-pyridinethione, 95%, can be synthesized by reacting 2-pyridinethiol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out at room temperature and yields 3-trifluoromethylthio-2(1H)-pyridinethione, 95%.
Eigenschaften
IUPAC Name |
3-(trifluoromethylsulfanyl)-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NS2/c7-6(8,9)12-4-2-1-3-10-5(4)11/h1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBSDYIZNUWBKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6351473.png)
![1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97%](/img/structure/B6351478.png)






![7-Methoxy-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B6351529.png)
![Dithiocarbonic acid O-ethyl ester S-[2-oxo-2-(5-pyridin-2-yl-thiophen-2-yl)-ethyl] ester](/img/structure/B6351551.png)
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester](/img/structure/B6351554.png)
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine](/img/structure/B6351560.png)
